4-(4-Nitrophenyl)but-3-yn-2-ol
CAS No.:
Cat. No.: VC19960131
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO3 |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 4-(4-nitrophenyl)but-3-yn-2-ol |
| Standard InChI | InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,1H3 |
| Standard InChI Key | FZZNSYWYYJXFKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, reflects its structure: a propargyl alcohol derivative with a methyl group at position 2 and a 4-nitrophenyl group at position 4. The nitro group is coplanar with the benzene ring, enhancing conjugation and stability . The alkyne moiety (C≡C) and hydroxyl group (-OH) contribute to its reactivity in nucleophilic additions and hydrogen bonding.
Spectroscopic Identification
Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are summarized below:
Table 1: Spectroscopic Data for 4-(4-Nitrophenyl)but-3-yn-2-ol
| Technique | Data | Assignment |
|---|---|---|
| ¹H NMR | δ 8.17 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H) | Aromatic protons (nitrophenyl) |
| δ 2.33 (s, 1H), 1.64 (s, 6H) | Alkyne proton and methyl groups | |
| ¹³C NMR | δ 147.5, 132.8, 130.1, 123.9 (aromatic); 99.5, 80.8 (alkyne carbons) | Nitrophenyl and alkyne carbons |
| IR | 3284 cm⁻¹ (O-H stretch), 2231 cm⁻¹ (C≡C stretch), 1520 cm⁻¹ (NO₂) | Functional group vibrations |
The IR spectrum confirms the presence of hydroxyl (broad O-H stretch) and nitro groups (asymmetric NO₂ stretch) .
Synthesis and Production
Reductive Coupling Methods
A novel approach employs tetrakis(dimethylamino)ethylene (TDAE) as an organic reductant. In this method, 1-(3-chloroprop-1-ynyl)-4-nitrobenzene reacts with aromatic aldehydes under mild conditions, yielding 4-(4-nitrophenyl)but-3-yn-2-ol derivatives in 70–90% yields . Key advantages include:
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Avoidance of transition metal catalysts.
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Compatibility with diverse aldehydes (e.g., benzaldehyde, furfural).
Table 2: Optimization of TDAE-Mediated Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes selectivity |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Propargyl Alcohol Reductions
An alternative route uses pinacolborane (pinBH) and tributyl phosphine in DCM, achieving 91% yield for 4-(4-nitrophenyl)but-3-yn-2-ol. This method is notable for its scalability and minimal byproducts .
Chemical Reactivity and Functional Transformations
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine using sodium borohydride or catalytic hydrogenation, yielding 4-(4-aminophenyl)but-3-yn-2-ol. This product serves as a precursor for pharmaceuticals and agrochemicals .
Alkyne Reactivity
The triple bond participates in cycloadditions and Sonogashira couplings. For example, reaction with azides forms triazoles, valuable in click chemistry:
This reactivity is exploited in materials science for polymer functionalization .
Applications in Organic Synthesis
Enantioselective Michael Additions
The compound acts as a Michael acceptor in asymmetric catalysis. Using thiourea catalysts, enantiomeric excess (ee) values exceeding 90% are achieved, enabling access to chiral building blocks .
Supramolecular Assembly
Hydrogen bonding between hydroxyl groups facilitates the formation of hexameric clusters, as revealed by X-ray crystallography. These assemblies exhibit potential in crystal engineering and drug delivery .
Comparative Analysis with Structural Analogs
Table 3: Functional Comparison with Propargylic Alcohols
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| 4-(Thiophen-2-yl)but-3-yn-2-ol | Thiophene vs. nitrophenyl | Enhanced electrophilicity |
| 4-(Furan-2-yl)but-3-yn-2-ol | Furan substituent | Lower thermal stability |
| 2-Methyl-4-phenylbut-3-yn-2-ol | Phenyl vs. nitrophenyl | Reduced electron-withdrawing effects |
The nitro group’s electron-withdrawing nature increases electrophilicity at the alkyne, enabling faster reaction kinetics compared to phenyl analogs .
Research Gaps and Future Directions
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Biological Activity: Limited data exist on antimicrobial or anticancer properties.
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Mechanistic Studies: Detailed kinetic analyses of nitro group reductions are needed.
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Industrial Scaling: Continuous-flow synthesis could improve safety and efficiency.
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